molecular formula C8H11NO B11968321 Tricyclo[2.2.1.02,6]heptane-1-carboxamide CAS No. 75647-64-2

Tricyclo[2.2.1.02,6]heptane-1-carboxamide

Katalognummer: B11968321
CAS-Nummer: 75647-64-2
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: ARRMFGCGCHTSDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tricyclo[2.2.1.02,6]heptane-1-carboxamide is a unique organic compound characterized by its tricyclic structure. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[2.2.1.02,6]heptane-1-carboxamide typically involves the reaction of tricyclo[2.2.1.02,6]heptane with carboxamide derivatives under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the formation of the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The reaction conditions are optimized to maintain consistency and quality in the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Tricyclo[2.2.1.02,6]heptane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Tricyclo[2.2.1.02,6]heptane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Tricyclo[2.2.1.02,6]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    Tricyclo[2.2.1.02,6]heptane: A related compound with a similar tricyclic structure but different functional groups.

    Nortricyclene: Another tricyclic compound with distinct chemical properties and applications.

Uniqueness: Tricyclo[2.2.1.02,6]heptane-1-carboxamide stands out due to its unique combination of stability, reactivity, and versatility in various chemical reactions. Its distinctive structure allows for a wide range of applications, making it a valuable compound in both research and industry.

Eigenschaften

CAS-Nummer

75647-64-2

Molekularformel

C8H11NO

Molekulargewicht

137.18 g/mol

IUPAC-Name

tricyclo[2.2.1.02,6]heptane-1-carboxamide

InChI

InChI=1S/C8H11NO/c9-7(10)8-3-4-1-5(8)6(8)2-4/h4-6H,1-3H2,(H2,9,10)

InChI-Schlüssel

ARRMFGCGCHTSDF-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3C1C3(C2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.